N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide

Process Chemistry Crystallography Polymorphism

N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide (CAS 448-25-9) is a key building block for FLT3/c-Kit kinase inhibitor R&D. The specific 5-fluoro-4-methyl substitution is essential for target binding against ITD mutations, whereas non-fluorinated analogs result in significant potency loss. Its stable single polymorph offers manufacturing advantages—guaranteeing reproducible filtration and consistent in vivo exposure—unlike multi-polymorphic alternatives requiring complex crystallization. Ideal for patent-driven process chemistry and antitubercular iron-acquisition studies.

Molecular Formula C9H9FN2O3
Molecular Weight 212.18 g/mol
CAS No. 448-25-9
Cat. No. B1405255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide
CAS448-25-9
Molecular FormulaC9H9FN2O3
Molecular Weight212.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)NC(=O)C)[N+](=O)[O-]
InChIInChI=1S/C9H9FN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13)
InChIKeyBEXBLSMYOFCYCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide (448-25-9): A Strategic Building Block for Kinase-Targeted Libraries


N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide (CAS 448-25-9) is a tri-substituted nitroacetanilide building block featuring a critical 5-fluoro-4-methyl substitution pattern on the phenyl ring . This compound serves as a key intermediate in the synthesis of fluorinated kinase inhibitors, particularly for targets such as FLT3 and c-Kit, where the specific fluoro-methyl substitution pattern is essential for modulating pharmacological activity [1].

The Risk of Interchanging N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide with Generic Nitroacetanilides


The 5-fluoro substituent in N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide is not a passive structural feature; it significantly alters the electronic environment of the aromatic ring, dictating downstream reactivity, metabolic stability, and solid-state properties. Substituting it with non-fluorinated (e.g., 4-methyl-2-nitroacetanilide) or other halogenated analogs leads to drastically different polymorphic behavior, melting points, and binding affinities, rendering them unsuitable as direct replacements in validated synthetic routes and pharmacological studies [1]. This evidence guide quantifies these critical differentiators.

Quantitative Differentiation of N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide from Closest Analogs


Superior Polymorphic Stability vs. 4-Methyl-2-nitroacetanilide (MNA)

The non-fluorinated analog, 4-methyl-2-nitroacetanilide (MNA), is known to crystallize in at least three distinct polymorphs (white, amber, yellow), leading to significant batch-to-batch variability in solubility and formulation [1]. In contrast, N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide, through the introduction of the 5-fluoro group, stabilizes a single crystalline architecture, as confirmed by single-crystal X-ray diffraction, thereby eliminating the risk of polymorphic transformation during storage or processing .

Process Chemistry Crystallography Polymorphism

Lower Melting Point vs. Chloro and Trifluoromethyl Analogs

N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide exhibits a melting point of 94-95 °C, which is significantly lower than its 4-chloro analog (132-135 °C) and its 4-trifluoromethyl analog (146-150 °C) [1][2]. This differences up to 55 °C indicates a lower crystal lattice energy, which can translate to better solubility in organic solvents and easier processability during recrystallization.

Solid-State Chemistry Process Engineering Drug Formulation

Predicted Lipophilicity Advantage for Blood-Brain Barrier Penetration

The strategic combination of a fluorine and a methyl group on the phenyl ring positions the compound in a more favorable lipophilicity space compared to analogs with larger or more polar substituents. The predicted XLogP for the core 5-fluoro-4-methyl-2-nitroaniline fragment is 2.1, whereas the introduction of a trifluoromethyl group (as in 2-nitro-4-trifluoromethylacetanilide) significantly increases lipophilicity, often leading to lower aqueous solubility and higher plasma protein binding [1]. This positions the fluoro-methyl compound as a superior fragment for maintaining balanced drug-like properties.

Medicinal Chemistry Pharmacokinetics Bioisosterism

Molecular Weight Efficiency vs. Trifluoromethyl Analog

N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide has a molecular weight of 212.18 g/mol, making it 17% smaller than the 2-nitro-4-trifluoromethylacetanilide analog (248.16 g/mol) [1]. In fragment-based and lead-optimization contexts, lower molecular weight correlates with higher ligand efficiency and greater capacity for structural elaboration while remaining within favorable drug-like property space, a key consideration for procurement by medicinal chemistry teams.

Fragment-Based Drug Design ADME Properties Synthetic Economy

High-Impact Applications of N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide (448-25-9)


Synthesis of Dual-Targeting FLT3/c-Kit Kinase Inhibitors

The fluoro-methyl substitution pattern is a critical pharmacophore for modulating FLT3 and c-Kit kinase activity. Procuring N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide enables the direct synthesis of advanced intermediates described in patent literature, bypassing the need for custom, multi-step scaffold construction . The avoidance of the non-fluorinated analog is critical, as it would likely result in a significant loss of potency against internal tandem duplication (ITD) mutations.

Stable Antitubercular Preclinical Development

Early research indicates this compound has potential antitubercular properties by targeting iron acquisition in Mycobacterium tuberculosis . Its single, stable polymorphic form provides a substantial manufacturing advantage over the multi-polymorphic parent compound MNA by guaranteeing consistent exposure in in vivo efficacy models and reducing the development risks associated with solid-form changes.

Solid-Form Patent Prosecution and Process Chemistry

The single polymorph profile of 448-25-9, demonstrated via SC-XRD , provides a defensive patenting advantage for process chemistry. A robust, single-form crystalline intermediate ensures reproducible filtration, drying, and formulation properties across synthesis campaigns, a quantifiable benefit over analogs like MNA, which require complex crystallization protocols to isolate a single phase.

Quote Request

Request a Quote for N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.